1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole
Overview
Description
1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, along with a chloro and nitro substituent on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 1-(4-Amino-3-nitrophenyl)sulfonyl-2-methylimidazole.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro and chloro substituents can also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)sulfonylimidazole
- 1-(4-Chloro-3-nitrophenyl)sulfonyl-2-ethylimidazole
- 1-(4-Chloro-3-nitrophenyl)sulfonyl-2-phenylimidazole
Uniqueness: 1-(4-Chloro-3-nitrophenyl)sulfonyl-2-methylimidazole is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of the chloro and nitro groups on the phenyl ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-12-4-5-13(7)19(17,18)8-2-3-9(11)10(6-8)14(15)16/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZQQOTBCDWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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